4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Overview
Description
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one is a potent and selective inhibitor of the gamma-aminobutyric acid (GABA) transporter. This compound is known for its ability to modulate the ataxia and anticonvulsant action of the extrasynaptic GABA receptor agonist gaboxadol . The molecular formula of this compound is C22H26N2O2S2, and it has a molecular weight of 414.58 g/mol .
Preparation Methods
The synthesis of 4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to obtain the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of GABA transporters and the modulation of GABAergic signaling.
Biology: It is used to investigate the role of GABA transporters in various biological processes, including neurotransmission and synaptic plasticity.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and anxiety, due to its ability to modulate GABAergic signaling.
Industry: It may be used in the development of new pharmaceuticals targeting GABA transporters
Mechanism of Action
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one exerts its effects by inhibiting the GABA transporter, thereby increasing the extracellular levels of GABA. This leads to enhanced GABAergic signaling, which can modulate various physiological processes. The molecular targets of this compound include the synaptic GABA transporter GAT1 and the extrasynaptic GABA and betaine transporter BGT1 .
Comparison with Similar Compounds
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one is unique in its ability to inhibit both GAT1 and BGT1 transporters. Similar compounds include:
Tiagabine: A selective GAT1 inhibitor used clinically for the treatment of epilepsy.
Gaboxadol: An extrasynaptic GABA receptor agonist that modulates GABAergic signaling.
Nipecotic acid: A GABA uptake inhibitor with a different mechanism of action
This compound stands out due to its dual inhibition of GAT1 and BGT1, which may offer synergistic effects in modulating GABAergic signaling .
Properties
CAS No. |
684645-54-3 |
---|---|
Molecular Formula |
C22H26N2O2S2 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C22H26N2O2S2/c1-14-9-12-27-20(14)16(21-15(2)10-13-28-21)6-5-11-24(3)17-7-4-8-18-19(17)22(25)23-26-18/h6,9-10,12-13,17H,4-5,7-8,11H2,1-3H3,(H,23,25) |
InChI Key |
CUESOMOCKVRNIW-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN(C)C2CCCC3=C2C(=O)NO3)C4=C(C=CS4)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EF1502; EF-1502; EF 1502; (R,S)-EF 1502; Rac-EF 1502; EF 1502 racemic. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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